4-({1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
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Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an indole, azetidine, and pyridine . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Azetidine is a four-membered ring with one nitrogen atom . Pyridine is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole portion of the molecule is likely to contribute to the compound’s aromaticity . The azetidine ring could introduce strain into the molecule due to its small ring size .Chemical Reactions Analysis
Indole, azetidine, and pyridine moieties can undergo a variety of chemical reactions. For instance, indoles can participate in electrophilic substitution reactions . Azetidines can undergo ring-opening reactions .Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of various disorders .
Mode of Action
It is known that indole derivatives can induce cell apoptosis in a dose-dependent manner . This suggests that the compound may interact with its targets to trigger programmed cell death, thereby inhibiting the growth of harmful cells.
Biochemical Pathways
Indole derivatives are known to inhibit the polymerization of tubulin , a protein that plays a key role in cell division. This suggests that the compound may affect the cell cycle and potentially disrupt the growth and proliferation of harmful cells.
Result of Action
The compound has been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit the polymerization of tubulin . These actions suggest that the compound could potentially be used as a therapeutic agent for conditions that involve uncontrolled cell growth, such as cancer.
Future Directions
Properties
IUPAC Name |
4-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-23-10-13(16-4-2-3-5-18(16)23)8-19(25)24-11-15(12-24)27-14-6-7-22-17(9-14)20(21)26/h2-7,9-10,15H,8,11-12H2,1H3,(H2,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASGDRBGXZVHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)OC4=CC(=NC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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